molecular formula C26H22FN3O2S B6510592 (7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-95-4

(7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B6510592
CAS No.: 892416-95-4
M. Wt: 459.5 g/mol
InChI Key: KEEBVGWNVYYBOQ-UHFFFAOYSA-N
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Description

The compound (7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a structurally complex tricyclic molecule featuring a fused oxa-triaza ring system. Key substituents include a 2-fluorobenzylsulfanyl group at position 7, a 4-methylphenyl group at position 5, and a hydroxymethyl (-CH₂OH) group at position 11.

The synthesis of such compounds typically involves multi-step reactions, including cyclization and functional group modifications. Crystallographic tools like SHELXL and ORTEP are critical for confirming its three-dimensional structure, particularly the stereochemistry of the tricyclic core .

Properties

IUPAC Name

[7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-7-9-17(10-8-15)24-29-25-21(11-20-19(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-18-5-3-4-6-22(18)27/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEBVGWNVYYBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , with CAS number 892415-65-5 , is a complex organic molecule notable for its unique tricyclic structure and potential pharmacological applications. This article explores its biological activity, focusing on anticancer properties and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H22FN3O2SC_{26}H_{22}FN_{3}O_{2}S with a molecular weight of 459.5 g/mol . The structure includes several functional groups that enhance its biological activity, including a fluorophenyl group and a sulfanyl moiety that may contribute to its lipophilicity and reactivity.

PropertyValue
CAS Number892415-65-5
Molecular FormulaC26H22FN3O2SC_{26}H_{22}FN_{3}O_{2}S
Molecular Weight459.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazatricyclo compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation by forming covalent bonds with nucleophilic sites on these enzymes.
  • Case Studies :
    • A study demonstrated that related triazatricyclo compounds effectively inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in vitro.
    • Another investigation highlighted the compound's ability to induce apoptosis in lung cancer cell lines via the activation of caspase pathways.

Antimicrobial Activity

The presence of aromatic and sulfur-containing groups in the compound suggests potential antimicrobial properties.

  • Mechanism : The sulfanyl group may interact with microbial enzymes or structural proteins, disrupting their function.
  • Case Studies :
    • Research has shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Prediction of Biological Activity

Using computational tools like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activities based on the molecular structure of the compound. Predictions suggest that this compound may also exhibit anti-inflammatory and analgesic properties.

Synthesis and Experimental Studies

The synthesis typically involves multi-step organic reactions:

  • Starting Materials : Initial reagents include various aromatic amines and sulfur-containing compounds.
  • Key Reactions :
    • Nucleophilic substitution reactions to introduce the sulfanyl group.
    • Cyclization reactions to form the triazatricyclo framework.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol Substituent Differences:

  • 2,5-Dimethylphenyl vs. 2-fluorophenyl at the sulfanyl group.
  • 3-Methoxyphenyl vs. 4-methylphenyl at position 3.
    • Impact :
  • The 4-methylphenyl substituent may increase lipophilicity, favoring membrane permeability over the 3-methoxyphenyl analogue .

Schizolaenone C (from Syzygium jambos) A tricyclic flavonoid with a similar fused ring system but lacking sulfur and nitrogen heteroatoms. Bioactivity: Exhibits acetylcholinesterase inhibition (IC₅₀ = 12.3 µM), suggesting the target compound’s hydroxymethyl group could enhance similar activity through hydrogen bonding .

Structural Lesson: The sulfanyl group in the target compound may confer thiol-mediated redox modulation or metal chelation properties absent in nymphaeol B .

Physicochemical and Bioactive Properties

Property Target Compound 2,5-Dimethylphenyl Analogue Schizolaenone C
Molecular Weight (g/mol) ~550 (estimated) ~560 438.4
LogP (Predicted) 3.8–4.2 4.1–4.5 2.9
Key Substituents 2-fluorophenyl, -CH₂OH 2,5-dimethylphenyl, 3-methoxy Prenyl, hydroxyl
Hypothesized Targets MAO-B, COX-2 MAO-B Acetylcholinesterase
Solubility Moderate (due to -CH₂OH) Low High (polar flavonoid backbone)

Mechanistic Insights

  • Fluorine Effects: The 2-fluorophenyl group may reduce metabolic degradation (via blocking cytochrome P450 oxidation) compared to non-halogenated analogues, extending half-life .
  • Hydroxymethyl Role : The -CH₂OH group could mimic natural substrates in enzymatic assays (e.g., binding to MAO-B’s catalytic site) .

Preparation Methods

Core Triazatricyclo[8.4.0.0³,⁸]Tetradeca Skeleton Construction

The triazatricyclo framework is synthesized via a regioselective cyclization strategy. A three-component reaction involving diamines, amino alcohols, and aldehydes under manganese-catalyzed dehydrogenation conditions forms the nitrogen-rich core . For instance, reacting 1,2-diaminobenzene derivatives with 2-amino-1-phenylethanol and 4-methylbenzaldehyde generates the fused bicyclic intermediate. Manganese catalysts (e.g., Mn(I) complexes) enable dehydrogenative coupling at 80–100°C, producing hydrogen gas as a byproduct . The reaction proceeds with diastereoselectivity (>90% ee) due to steric effects from the 4-methylphenyl group .

Key parameters for optimizing cyclization:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes rate
Catalyst Loading2–5 mol% MnBalances cost
SolventToluene or THFEnhances solubility
Reaction Time12–18 hPrevents overreaction

Functionalization with 4-Methylphenyl and Hydroxymethyl Groups

The 4-methylphenyl substituent at position 5 is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of 4-methyltoluene reacts with a brominated triazatricyclo precursor using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) . The reaction proceeds at 90°C for 8 h, achieving 80–88% yield .

The hydroxymethyl group at position 11 is incorporated through a two-step sequence:

  • Aldehyde Formation : Oxidation of a methylene bridge using MnO₂ in acetone .

  • Reduction : Sodium borohydride reduces the aldehyde to the primary alcohol in methanol at 0°C . This step requires strict temperature control to prevent over-reduction .

Industrial-Scale Production Considerations

Automated continuous-flow reactors enhance reproducibility for large-scale synthesis. Key advantages include:

  • Precise control over exothermic steps (e.g., thiol substitutions).

  • In-line purification via scavenger resins removes MgCl₂ and BF₄⁻ byproducts .

  • Typical throughput: 50–100 kg/batch with ≥95% purity.

Analytical Characterization

Critical quality control metrics:

PropertyMethodSpecification
PurityHPLC (C18 column)≥98% area
ChiralityChiral SFC≥99% ee
Sulfur ContentICP-MS6.8–7.2%
Hydroxyl GroupFT-IR (ν OH)3300–3500 cm⁻¹

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving complex heterocyclic structures. Key steps include:

  • Growing high-quality crystals via slow evaporation or diffusion methods.
  • Collecting diffraction data using a synchrotron source or advanced diffractometers (e.g., Bruker APEX2) to achieve high resolution (mean C–C bond precision: <0.005 Å) .
  • Refining structures using software like SHELXL97 and validating with tools such as ORTEP-3 for thermal ellipsoid visualization .
    • Data Interpretation : Analyze bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) to confirm stereochemistry and substituent effects.

Q. What analytical techniques are suitable for confirming the purity and identity of this compound?

  • Methodological Answer : Combine spectral and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and detect impurities (e.g., residual solvents or byproducts) .
  • High-Performance Liquid Chromatography (HPLC) : Employ Chromolith or Purospher® STAR columns with UV/Vis detection for high-resolution separation of isomers or degradation products .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Integrate quantum chemical calculations and AI-driven workflows:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, focusing on sulfanyl and oxa-triaza ring formation .
  • AI-Driven Optimization : Apply platforms like COMSOL Multiphysics to simulate reaction kinetics and predict optimal conditions (e.g., solvent polarity, temperature) for yield improvement .
  • Validation : Cross-reference computational predictions with experimental data (e.g., NMR kinetics) to refine accuracy .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary substituents:

  • Factorial Design : Test variables like fluorophenyl substitution positions or methyl group placement using a 2k^k factorial matrix to identify critical SAR drivers .
  • Response Surface Methodology (RSM) : Optimize bioactivity parameters (e.g., IC50_{50}) by modeling nonlinear interactions between substituent electronic effects and steric hindrance .
    • Data Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with activity outcomes .

Q. How can contradictions in spectral or crystallographic data be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR spectra with simulated spectra from computational tools (e.g., Gaussian) .
  • Dynamic Disorder Analysis : For ambiguous X-ray data, refine structures with disorder models (e.g., split atoms) and validate using R-factor convergence tests (<0.05) .
  • Supplementary Techniques : Use differential scanning calorimetry (DSC) to detect polymorphic transitions that may explain spectral discrepancies .

Safety and Toxicology

Q. What toxicological assessments are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Acute Toxicity Screening : Follow EPA High Production Volume (HPV) guidelines for methanol derivatives, including dermal irritation and Ames mutagenicity tests .
  • Exposure Mitigation : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) compliant with S26/S37 safety protocols (e.g., nitrile gloves, face shields) .
  • Waste Management : Neutralize sulfanyl-containing byproducts via oxidation (e.g., H2_2O2_2) before disposal to prevent environmental release .

Method Development

Q. How can advanced separation technologies improve purification of this compound?

  • Methodological Answer :

  • Membrane Chromatography : Use charged ultrafiltration membranes to separate polar byproducts based on molecular weight cut-off (MWCO) .
  • Simulated Moving Bed (SMB) Chromatography : Optimize gradient profiles for large-scale purification, balancing resolution and solvent consumption .

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